Pimentol

Übersicht

Beschreibung

Pimentol is a glycoside.

This compound is a natural product found in Pimenta dioica and Melaleuca ericifolia with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften und gesundheitliche Vorteile

Pimentol: , hauptsächlich in ätherischem Pimentöl zu finden, ist für seine starken antioxidativen Wirkungen bekannt. Die bioaktiven Verbindungen in this compound, insbesondere Eugenol, tragen zu seinen gesundheitsfördernden Eigenschaften bei. Diese Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress und können bei der Vorbeugung von Krankheiten hilfreich sein, die mit der übermäßigen Bildung von Sauerstoffradikalen zusammenhängen .

Anwendungen in der Lebensmittelindustrie

In der Lebensmittelindustrie verlängern die antioxidativen Eigenschaften von this compound die Haltbarkeit von Produkten, indem sie Oxidation verhindern. Seine Anwendung beschränkt sich nicht nur auf die Konservierung; es verbessert auch die Geschmacksprofile und verleiht kulinarischen Kreationen mit seinen Aromen von Zimt, Nelken und Muskatnuss eine einzigartige Tiefe .

Verwendung in der Kosmetikindustrie

Die Kosmetikindustrie schätzt this compound für seine Duft- und Konservierungseigenschaften. Es wird bei der Formulierung von Parfums und Hautpflegeprodukten verwendet. Seine antioxidative Wirkung spielt auch bei Anti-Aging-Produkten eine Rolle und hilft, die Haut vor Umweltfaktoren zu schützen .

Pharmazeutische Anwendungen

Die medizinischen Eigenschaften von this compound werden in der pharmazeutischen Industrie genutzt. Seine entzündungshemmenden und schmerzlindernden Wirkungen machen es zu einem Kandidaten für natürliche Heilmittel und als Inhaltsstoff in rezeptfreien Medikamenten .

Vorteile in der Landwirtschaft

In der Landwirtschaft kann this compound als natürliches Pestizid eingesetzt werden, wobei seine Eigenschaften genutzt werden, um Pflanzen vor Schädlingen zu schützen, ohne die schädlichen Nebenwirkungen, die mit synthetischen Chemikalien verbunden sind. Diese Anwendung unterstützt nachhaltige landwirtschaftliche Praktiken .

Forschung in Fermentationsprozessen

Das PIMENTO-Projekt konzentriert sich auf die Innovation von fermentierten Lebensmitteln, wobei this compound eine Rolle bei der Verbesserung des Fermentationsprozesses spielen könnte. Seine antimikrobiellen Eigenschaften können die Sicherheit und Qualität von fermentierten Produkten verbessern .

Veterinärmedizin

In der Veterinärmedizin wird this compound für sein Potenzial untersucht, als natürlicher Zusatzstoff in Tierfutter zu wirken. Es kann die Tiergesundheit und das Wachstum verbessern, indem es antioxidative Vorteile bietet und gegen häufige Krankheitserreger wirkt .

Umweltanwendungen

Die Rolle von this compound im Umweltschutz ist ein aufstrebendes Forschungsgebiet. Seine Fähigkeit, freie Radikale zu neutralisieren, deutet auf mögliche Anwendungen in der Schadstoffkontrolle und der Entwicklung umweltfreundlicherer Technologien hin .

Biologische Aktivität

Pimentol, a phenolic compound with the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its potential applications in health and medicine.

Chemical Structure and Properties

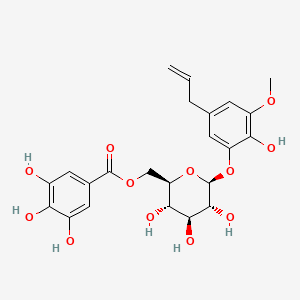

This compound is classified as a phenolic compound, which are known for their antioxidant properties. The structure of this compound includes multiple hydroxyl groups that contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : this compound demonstrates efficacy against various pathogens, making it a candidate for developing natural preservatives and antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 μg/mL, demonstrating its potent antioxidant capabilities .

2. Anti-inflammatory Mechanisms

In vitro experiments showed that this compound reduced the expression of TNF-α and IL-6 in activated macrophages. The study concluded that this compound's ability to downregulate these inflammatory markers could be beneficial in managing chronic inflammatory conditions .

3. Antimicrobial Efficacy

This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3/t16-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQREKVEOMIWQF-JTLUYSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161857 | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141913-95-3 | |

| Record name | β-D-Glucopyranoside, 2-hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl, 6-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141913-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141913953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U53LNA6A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions pimentol exhibits strong antioxidant activity. How does this translate to potential benefits within a biological system?

A1: this compound demonstrates potent free radical scavenging abilities, effectively inhibiting the formation of malondialdehyde (MDA) from 2-deoxyribose and the hydroxylation of benzoate by neutralizing hydroxyl radicals []. This activity is comparable to alpha-tocopherol, a well-known antioxidant []. By scavenging these reactive oxygen species, this compound could potentially protect cells and tissues from oxidative damage, which is implicated in various diseases. Additionally, this compound effectively inhibits the formation of pentosidine [], a marker of advanced glycation end products (AGEs), further suggesting a role in mitigating age-related complications and diabetic complications.

Q2: One study highlights this compound's ability to inhibit ovalbumin permeation through Caco-2 cell monolayers. What is the significance of this finding?

A2: The Caco-2 cell monolayer model is widely used to study intestinal absorption and permeability []. This compound's ability to hinder ovalbumin permeation through this model suggests it might influence the intestinal absorption of certain molecules []. This finding has implications for understanding potential interactions with food components or drugs. Furthermore, structure-activity relationship studies indicate that the presence of a catechol structure in this compound plays a crucial role in this inhibitory activity [], providing valuable insights for further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.